molecular formula C24H15F6N3OS B1258611 3-(trifluoromethyl)-N-[4-[2-[3-(trifluoromethyl)anilino]-4-thiazolyl]phenyl]benzamide

3-(trifluoromethyl)-N-[4-[2-[3-(trifluoromethyl)anilino]-4-thiazolyl]phenyl]benzamide

Cat. No. B1258611
M. Wt: 507.5 g/mol
InChI Key: GQHHIKPBSIGRQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(trifluoromethyl)-N-[4-[2-[3-(trifluoromethyl)anilino]-4-thiazolyl]phenyl]benzamide is a member of benzamides.

Scientific Research Applications

Phase Behavior and Solvent Abilities

Phase Behavior and Solvent Abilities : The compound exhibits significant interactions with various aliphatic and aromatic solutes, impacting the phase behavior in ionic liquids. This behavior is influenced by the choice of anion, with bistriflamide and triflate anions demonstrating remarkable effects on solubility. The compound's interactions with solutes like diols, polyethylene glycol, and various aromatic compounds are crucial, offering insights into its solvent abilities and potential applications in phase equilibrium studies and solvent property tuning (Visak et al., 2014).

Chemical Structure and Reactions

Chemical Structure and Reactions : Research indicates that the compound's structure and reactions are significant, particularly in the formation of derivatives like substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This involves interactions with chloral and substituted anilines, showcasing its reactive nature and potential for producing various chemical intermediates (Issac & Tierney, 1996).

Antitubercular Drug Design

Antitubercular Drug Design : The compound's trifluoromethyl substituent plays a crucial role in antitubercular drug design. It is known to enhance pharmacodynamic and pharmacokinetic properties of drugs, offering insights into the development of potent antitubercular agents. The trifluoromethyl group is recognized for its lipophilicity enhancing effect and ability to improve drug potency, marking its significance in modern drug design (Thomas, 1969).

Optoelectronic Materials

Optoelectronic Materials : The compound is part of structures that are critical in the development of optoelectronic materials. Quinazolines and pyrimidines, related to the compound, are important for their broad spectrum of biological activities and their integration into π-extended conjugated systems. This integration is valuable for creating novel optoelectronic materials, highlighting the compound's relevance in the field of material science (Lipunova et al., 2018).

properties

Molecular Formula

C24H15F6N3OS

Molecular Weight

507.5 g/mol

IUPAC Name

3-(trifluoromethyl)-N-[4-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]phenyl]benzamide

InChI

InChI=1S/C24H15F6N3OS/c25-23(26,27)16-4-1-3-15(11-16)21(34)31-18-9-7-14(8-10-18)20-13-35-22(33-20)32-19-6-2-5-17(12-19)24(28,29)30/h1-13H,(H,31,34)(H,32,33)

InChI Key

GQHHIKPBSIGRQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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